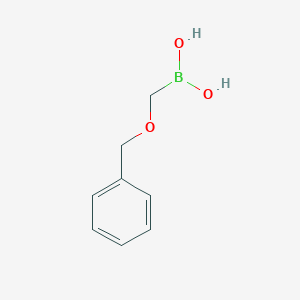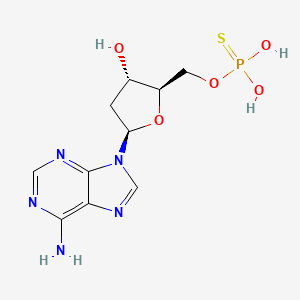
2-Deoxy-Adenosine-5'-Thio-Monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-Adenosine-5’-Thio-Monophosphate is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of adenosine monophosphate (AMP) where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 5’ position. This compound is crucial in DNA synthesis and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-Adenosine-5’-Thio-Monophosphate typically involves the phosphorylation of 2-deoxyadenosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Deoxy-Adenosine-5’-Thio-Monophosphate involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and solvent composition, to optimize the yield and purity of the final product. The process may also include purification steps like chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-Adenosine-5’-Thio-Monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines in anhydrous solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deoxyadenosine derivatives.
Substitution: Formation of various substituted nucleotides.
Aplicaciones Científicas De Investigación
2-Deoxy-Adenosine-5’-Thio-Monophosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: Plays a role in studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-Adenosine-5’-Thio-Monophosphate involves its incorporation into DNA during replication or repair processes. Once incorporated, it can cause chain termination or introduce mutations, thereby affecting the overall DNA synthesis. This compound targets DNA polymerases and other enzymes involved in nucleotide metabolism, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: A closely related compound with similar structure but without the thio group.
2’-Deoxyguanosine-5’-monophosphate: Another nucleotide analog with guanine as the nucleobase.
2’-Deoxycytidine-5’-monophosphate: Contains cytosine as the nucleobase.
Uniqueness
2-Deoxy-Adenosine-5’-Thio-Monophosphate is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity. This modification allows it to participate in unique biochemical reactions and makes it a valuable tool in molecular biology and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H14N5O5PS |
|---|---|
Peso molecular |
347.29 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dihydroxyphosphinothioyloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)/t5-,6+,7+/m0/s1 |
Clave InChI |
ULJYSQHUKIZEGB-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


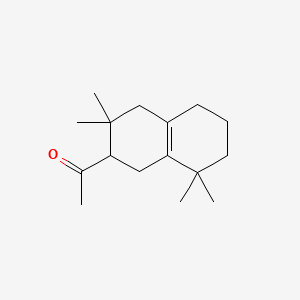
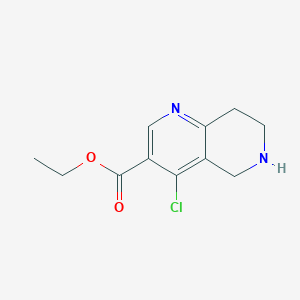
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)


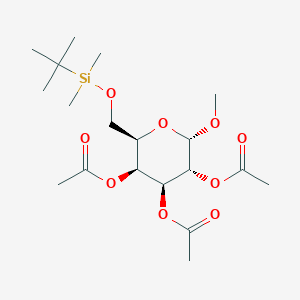
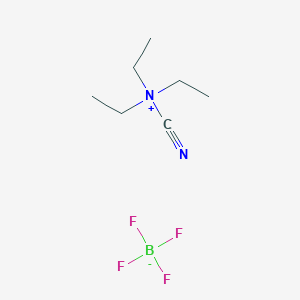
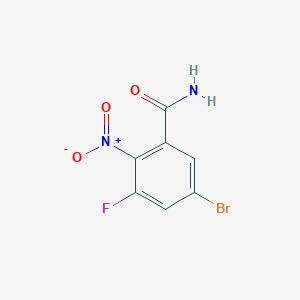
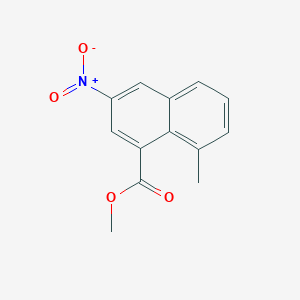
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
